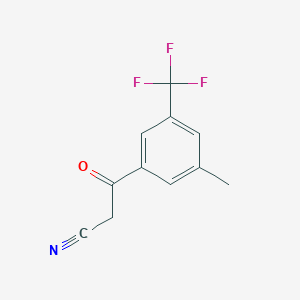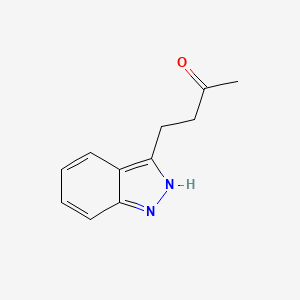
4-(1H-Indazol-3-YL)butan-2-ona
Descripción general
Descripción
4-(1H-Indazol-3-YL)butan-2-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-Indazol-3-YL)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Indazol-3-YL)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
Se ha descubierto que los derivados del indazol poseen actividades antiinflamatorias significativas . Por ejemplo, las tetrahydro-2H-indazoles 2,3-disustituidas han mostrado resultados prometedores en el potencial antiinflamatorio in vivo en diferentes modelos experimentales .
Aplicaciones Antimicrobianas
También se ha informado que los compuestos basados en indazol exhiben propiedades antimicrobianas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antimicrobianos.
Aplicaciones Anti-VIH
Los derivados del indazol han mostrado potencial como agentes anti-VIH . Esto sugiere que podrían usarse en el desarrollo de nuevas estrategias terapéuticas para el VIH.
Aplicaciones Anticancerígenas
Los derivados del indazol han demostrado actividades anticancerígenas . Por ejemplo, las 3-amino-1H-indazol-1-carboxamidas han mostrado una prometedora actividad antiproliferativa, inhibiendo el crecimiento de muchas líneas celulares neoplásicas . Otro compuesto, 10ec, se ha encontrado que induce la apoptosis en células BT-474 .
Aplicaciones Hipoglucémicas
Se ha descubierto que los derivados del indazol poseen actividades hipoglucémicas . Esto sugiere que podrían usarse en el tratamiento de la diabetes.
Aplicaciones Antiprotozoarias
Los compuestos basados en indazol han mostrado potencial como agentes antiprotozoarios . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos para el tratamiento de infecciones protozoarias.
Aplicaciones Antihipertensivas
Se ha descubierto que los derivados del indazol poseen actividades antihipertensivas . Esto sugiere que podrían usarse en el tratamiento de la hipertensión.
Aplicaciones Agroquímicas
Se ha encontrado que algunos derivados del indazol, como CGR3, estimulan el crecimiento de la raíz e influyen en los niveles de hormonas endógenas (IAA, ABA y GA3), desempeñando un papel importante en el control del desarrollo de la raíz primaria . Esto sugiere que podrían usarse como agroquímicos para promover el crecimiento de las plantas.
Mecanismo De Acción
Target of Action
The primary targets of 4-(1H-Indazol-3-YL)butan-2-one are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
4-(1H-Indazol-3-YL)butan-2-one interacts with its targets by inhibiting, regulating, and/or modulating the activity of these kinases . This interaction leads to changes in the cell cycle progression and DNA damage response, potentially leading to cell death in the case of cancer cells .
Biochemical Pathways
The compound affects the pathways related to cell cycle regulation and DNA damage response . The downstream effects include altered cell cycle progression, DNA repair mechanisms, and potentially, induction of cell death .
Result of Action
The molecular and cellular effects of 4-(1H-Indazol-3-YL)butan-2-one’s action include changes in cell cycle progression, alterations in DNA repair mechanisms, and potential induction of cell death . These effects are particularly relevant in the context of cancer treatment, where the goal is to selectively induce cell death in cancer cells .
Análisis Bioquímico
Biochemical Properties
4-(1H-Indazol-3-YL)butan-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives are known to exhibit inhibitory effects on certain enzymes, such as tyrosine kinases and cyclooxygenases These interactions can modulate signaling pathways and biochemical processes within cells
Cellular Effects
4-(1H-Indazol-3-YL)butan-2-one has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anti-inflammatory, antitumor, and antibacterial activities . These effects are mediated through the regulation of key signaling molecules and transcription factors, leading to changes in gene expression and metabolic pathways. The impact of 4-(1H-Indazol-3-YL)butan-2-one on specific cell types and cellular processes needs to be further explored to understand its full range of cellular effects.
Molecular Mechanism
The molecular mechanism of action of 4-(1H-Indazol-3-YL)butan-2-one involves its interactions with biomolecules at the molecular level. It can bind to specific targets, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, indazole derivatives have been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation . Additionally, 4-(1H-Indazol-3-YL)butan-2-one may influence gene expression by modulating transcription factors and epigenetic regulators. Understanding the precise molecular interactions and mechanisms of action of this compound is essential for elucidating its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1H-Indazol-3-YL)butan-2-one may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies on indazole derivatives have shown that their stability and degradation can vary depending on the experimental conditions Long-term exposure to 4-(1H-Indazol-3-YL)butan-2-one may lead to cumulative effects on cellular processes, including alterations in gene expression, protein activity, and metabolic pathways
Dosage Effects in Animal Models
The effects of 4-(1H-Indazol-3-YL)butan-2-one can vary with different dosages in animal models. Studies on indazole derivatives have demonstrated that their biological activity and toxicity are dose-dependent . At lower doses, 4-(1H-Indazol-3-YL)butan-2-one may exhibit beneficial effects, such as anti-inflammatory or antitumor activity. At higher doses, it may cause toxic or adverse effects, including organ damage or disruption of normal cellular function. Determining the optimal dosage and understanding the threshold effects of this compound are crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
4-(1H-Indazol-3-YL)butan-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indazole derivatives have been reported to affect metabolic flux and metabolite levels by modulating key enzymes involved in metabolic pathways . For example, they can inhibit the activity of enzymes involved in the biosynthesis of inflammatory mediators or promote the degradation of specific metabolites. Investigating the metabolic pathways and the specific enzymes or cofactors that interact with 4-(1H-Indazol-3-YL)butan-2-one is essential for understanding its metabolic fate and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(1H-Indazol-3-YL)butan-2-one within cells and tissues are critical for its biological activity. Indazole derivatives can interact with transporters or binding proteins that facilitate their uptake and distribution . These interactions can influence the localization and accumulation of the compound in specific cellular compartments or tissues. Understanding the transport mechanisms and distribution patterns of 4-(1H-Indazol-3-YL)butan-2-one is important for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 4-(1H-Indazol-3-YL)butan-2-one can affect its activity and function. Indazole derivatives may contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles within cells . For example, they may localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their effects on cellular processes. Investigating the subcellular localization of 4-(1H-Indazol-3-YL)butan-2-one and its impact on its activity and function is crucial for understanding its mode of action and potential therapeutic applications.
Propiedades
IUPAC Name |
4-(2H-indazol-3-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(14)6-7-11-9-4-2-3-5-10(9)12-13-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLAOGKXZIBTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C2C=CC=CC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699074 | |
| Record name | 4-(2H-Indazol-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214541-51-2 | |
| Record name | 4-(2H-Indazol-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1504609.png)



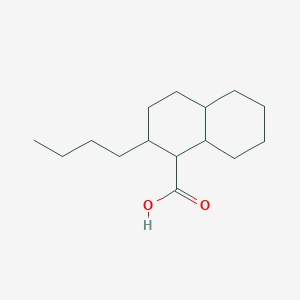
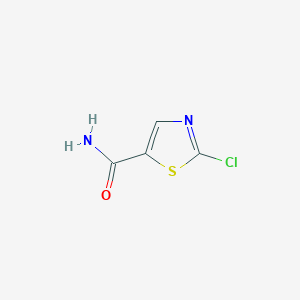
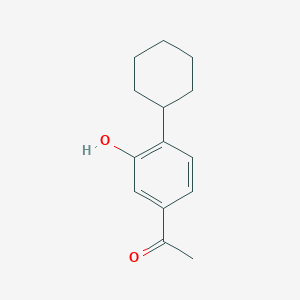
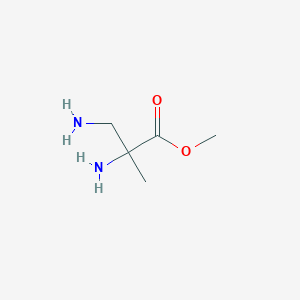
![Ethyl 2-[3-(aminomethyl)phenyl]acetate](/img/structure/B1504627.png)

![3-Dimethylamino-2-[1-(4-methoxy-benzyl)-1H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B1504629.png)
